N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide
Description
The exact mass of the compound this compound is 446.07702760 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h1-3,6-13,15,23H,4-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSDDYSWHNDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is a fluorinating agent, which suggests that it likely interacts with various organic molecules to introduce fluorine atoms.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article examines its biological properties, including cytotoxicity and antiviral effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline core modified with a sulfonamide group and a fluorobenzene moiety. This configuration is crucial for its biological activity, particularly in modulating interactions with biological targets.
Chemical Formula : CHF NOS
Molecular Weight : 346.40 g/mol
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the therapeutic potential of new compounds. The cytotoxic effects of this compound were assessed using various human cell lines. The results are summarized in Table 1.
| Cell Line | CC (µM) | Remarks |
|---|---|---|
| HeLa | < 20 | High cytotoxicity |
| A549 (Lung cancer) | 30 | Moderate cytotoxicity |
| MRC-5 (Fibroblast) | > 100 | Low cytotoxicity |
| LLC-MK2 (Monkey kidney) | < 80 | Moderate cytotoxicity |
The compound exhibited significant cytotoxic effects on HeLa cells with a CC value below 20 µM, indicating its potential as an anticancer agent. In contrast, it showed lower toxicity against normal fibroblast cells (MRC-5), suggesting a degree of selectivity towards cancerous cells.
Antiviral Activity
In addition to its cytotoxic properties, the compound's antiviral activity was evaluated against several viral strains. The findings are detailed in Table 2.
| Virus Strain | IC (µM) | Cytotoxic Concentration (CC) | Selectivity Index |
|---|---|---|---|
| Influenza A | > 100 | > 200 | < 2 |
| HIV | > 50 | > 150 | < 3 |
| Herpes Simplex Virus | > 75 | > 200 | < 2.67 |
The compound demonstrated limited antiviral activity across the tested strains, with IC values exceeding 50 µM. The selectivity indices indicate that the compound may not be effective as an antiviral agent at nontoxic concentrations.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The sulfonamide group may interfere with critical cellular pathways involved in cell division.
- Interaction with Enzymatic Targets : The tetrahydroquinoline structure may serve as a scaffold for binding to specific enzymes or receptors implicated in cancer progression or viral replication.
Case Studies and Research Findings
Research has identified various analogs of tetrahydroquinolines that exhibit enhanced biological activities. For instance, studies on fluorinated derivatives have shown that modifications at specific positions can significantly alter their potency and selectivity against cancer cell lines .
One notable study reported that certain fluorinated compounds displayed remarkable cytotoxicity against HeLa cells, with CC values as low as 0.019 µM for specific derivatives . This suggests that further structural optimization of this compound could yield even more potent analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
